Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester
Brand Name: Vulcanchem
CAS No.: 100311-18-0
VCID: VC20787673
InChI: InChI=1S/C22H30N2O3/c1-4-5-13-23-19-11-12-20(22(25)26-15-14-24(2)3)21(16-19)27-17-18-9-7-6-8-10-18/h6-12,16,23H,4-5,13-15,17H2,1-3H3
SMILES: CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2
Molecular Formula: C22H30N2O3
Molecular Weight: 370.5 g/mol

Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester

CAS No.: 100311-18-0

Cat. No.: VC20787673

Molecular Formula: C22H30N2O3

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester - 100311-18-0

Specification

CAS No. 100311-18-0
Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
IUPAC Name 2-(dimethylamino)ethyl 4-(butylamino)-2-phenylmethoxybenzoate
Standard InChI InChI=1S/C22H30N2O3/c1-4-5-13-23-19-11-12-20(22(25)26-15-14-24(2)3)21(16-19)27-17-18-9-7-6-8-10-18/h6-12,16,23H,4-5,13-15,17H2,1-3H3
Standard InChI Key HJBIFGZXDVPQPY-UHFFFAOYSA-N
SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2
Canonical SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator